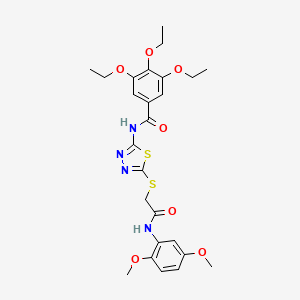
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-2-carboxamide is a heterocyclic compound that features a combination of thiophene, pyridine, and furan rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and ability to interact with various biological targets.
作用機序
Target of Action
Similar compounds have shown significant activity on kinases such as p70s6kβ
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets through various mechanisms, such as the formation of hydrogen bonds .
Biochemical Pathways
Related compounds have been involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Related compounds have been reported to induce various nuclear features such as chromatin fragmentation and condensation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-(thiophen-3-yl)pyridine, which can be synthesized through a Suzuki coupling reaction between 3-thiophenylboronic acid and 2-bromopyridine. This intermediate is then reacted with furan-2-carboxylic acid chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Thiophene sulfoxide or sulfone derivatives.
Reduction: Amino derivatives if nitro groups are present.
Substitution: Halogenated derivatives of the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It can be used in the design of new drugs with anti-inflammatory, antimicrobial, or anticancer properties. The presence of multiple heterocyclic rings enhances its binding affinity to various enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure makes it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
類似化合物との比較
Similar Compounds
Thiophene derivatives: Known for their electronic properties and use in organic electronics.
Pyridine derivatives: Widely used in pharmaceuticals for their biological activity.
Furan derivatives: Important in the synthesis of various bioactive compounds.
Uniqueness
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-2-carboxamide is unique due to the combination of three different heterocyclic rings in its structure. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry.
By integrating these diverse structural elements, this compound offers a unique platform for the development of new materials and drugs with enhanced properties and functionalities.
特性
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-4-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(14-2-1-6-19-14)17-9-11-3-5-16-13(8-11)12-4-7-20-10-12/h1-8,10H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNVCCBYQMCROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-1-[(3-chlorophenyl)methyl]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2765679.png)

![3-butyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2765683.png)



![5-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2765691.png)
![1-(4-chlorophenyl)-2-({5-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2765693.png)


![1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2765696.png)

